molecular formula C7H4ClF2NO2 B15309488 2-Chloro-6-(difluoromethyl)isonicotinic acid

2-Chloro-6-(difluoromethyl)isonicotinic acid

Katalognummer: B15309488
Molekulargewicht: 207.56 g/mol
InChI-Schlüssel: HLEZPHNIVFZCIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-(difluoromethyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the second position, a difluoromethyl group at the sixth position, and a carboxylic acid group at the fourth position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(difluoromethyl)pyridine-4-carboxylic acid can be achieved through several methods:

    Chlorination and Difluoromethylation: One common method involves the reaction of chlorinated pyridine derivatives with difluoromethylating agents.

    Nitration and Reduction: Another method involves the nitration of pyridine followed by reduction and subsequent chlorination.

Industrial Production Methods

Industrial production of 2-Chloro-6-(difluoromethyl)pyridine-4-carboxylic acid typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-(difluoromethyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .

Wirkmechanismus

The mechanism of action of 2-Chloro-6-(difluoromethyl)pyridine-4-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. The presence of the difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-6-(difluoromethyl)pyridine-4-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the difluoromethyl group can enhance the compound’s stability and binding affinity compared to similar compounds with different substituents .

Eigenschaften

Molekularformel

C7H4ClF2NO2

Molekulargewicht

207.56 g/mol

IUPAC-Name

2-chloro-6-(difluoromethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C7H4ClF2NO2/c8-5-2-3(7(12)13)1-4(11-5)6(9)10/h1-2,6H,(H,12,13)

InChI-Schlüssel

HLEZPHNIVFZCIK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1C(F)F)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.